molecular formula C14H14OS B2575319 (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol CAS No. 1344935-51-8

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol

Cat. No.: B2575319
CAS No.: 1344935-51-8
M. Wt: 230.33
InChI Key: RCHMPJXXFCFXTH-LLVKDONJSA-N
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Description

(1R)-1-[4-(Phenylsulfanyl)phenyl]ethan-1-ol (CAS: 1270358-73-0, SY213207) is a chiral secondary alcohol characterized by a phenylsulfanyl group at the para position of the aromatic ring and an (R)-configured hydroxyl-bearing carbon. The phenylsulfanyl moiety introduces sulfur-based electron delocalization, influencing both electronic and steric properties. This compound is utilized as a synthetic intermediate in medicinal chemistry and catalysis due to its stereochemical specificity and functional group versatility .

Properties

IUPAC Name

(1R)-1-(4-phenylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHMPJXXFCFXTH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a phenylsulfanyl compound with a suitable ethan-1-ol derivative. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an inert solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a precursor compound in the presence of a palladium catalyst. This method offers the advantage of high selectivity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in tetrahydrofuran or potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs and their structural distinctions are summarized below:

Compound Name Substituent (R) Key Structural Differences Evidence ID
(1R)-1-[4-(Phenylsulfanyl)phenyl]ethan-1-ol -S-Ph Parent compound; sulfur-based aromatic group
(1S)-1-[4-(Phenylsulfanyl)phenyl]ethan-1-ol -S-Ph S enantiomer; stereochemical divergence
(1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol -CF3 Electron-withdrawing CF3 group
(1R)-1-(4-Ethylphenyl)ethan-1-ol -C2H5 Alkyl substituent; reduced polarity
(1R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol -NO2, -CH3 Nitro group (electron-withdrawing)
(1R)-1-(2,4-Dichlorophenyl)ethan-1-ol -Cl (2,4-positions) Halogenated aromatic ring
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol Multiple -Cl and -S-Ph Increased steric bulk and halogen content

Key Observations :

  • Stereochemistry : The (1S)-enantiomer () exhibits mirrored spatial arrangement, which may alter binding affinity in chiral environments (e.g., enzyme active sites).
  • Electron Effects : The trifluoromethyl group (CF3, ) enhances electrophilicity and metabolic stability compared to the phenylsulfanyl group.
  • Steric Hindrance : The triply chlorinated analog () introduces significant steric bulk, limiting conformational flexibility.

Physicochemical Properties

Property Target Compound (1R)-CF3 Analog (1R)-Ethyl Analog (1R)-Dichloro Analog
Molecular Weight (g/mol) 248.33 204.18 150.22 191.10
LogP (Predicted) ~3.5 ~2.8 ~2.3 ~3.1
Water Solubility Low Moderate Low Very Low
Hydrogen Bond Capacity 1 (OH) 1 (OH) 1 (OH) 1 (OH)

Notes:

  • The phenylsulfanyl group increases molecular weight and lipophilicity (LogP ~3.5) compared to smaller substituents like ethyl.
  • The trifluoromethyl analog’s moderate solubility arises from its balanced electronegativity and hydrophobic CF3 group .
  • Halogenation (e.g., dichloro, ) enhances LogP but reduces solubility due to increased hydrophobicity.

Stability and Reactivity

  • Thermodynamic Stability : The (1R)-configuration in the target compound may confer higher stability than its (1S)-enantiomer, as seen in diastereomer studies ().
  • Oxidative Sensitivity : The phenylsulfanyl group is prone to oxidation, forming sulfoxides or sulfones under harsh conditions, unlike the inert CF3 group .
  • Halogenated Analogs : Chlorine substituents () enhance stability against enzymatic degradation but may introduce toxicity risks.

Biological Activity

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol, also known as a phenylsulfanyl derivative of ethan-1-ol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14OS
  • SMILES Notation : CC@@HO
  • InChI : InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1

The compound features a phenylsulfanyl group that may interact with biological macromolecules, influencing their activity and potentially leading to various therapeutic effects.

The biological activity of this compound can be attributed to its structural components:

  • Phenylsulfanyl Group : This moiety is known to interact with enzymes and receptors, modulating their activity. It can inhibit or activate specific biological pathways.
  • Ethanol Moiety : The hydroxyl group can form hydrogen bonds with various biological molecules, enhancing solubility and membrane permeability, which is crucial for bioactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives with similar structures often demonstrate effective inhibition of bacterial growth. The phenylsulfanyl group may play a significant role in this activity by disrupting bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival and death. The phenylsulfanyl group is hypothesized to interact with key proteins involved in these pathways, offering a potential avenue for cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-olSimilar to this compoundLower antimicrobial potency due to reduced interaction with biological targets
(1R)-1-[4-(phenylsulfanyl)phenyl]propan-1-olContains a propan-1-ol moietyDifferent reactivity; potential for varied biological applications

The unique combination of the phenylsulfanyl group and the ethan-1-ol moiety in this compound contributes to its distinct chemical reactivity and biological properties compared to similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several sulfanyl compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an alternative treatment for resistant strains .

Study 2: Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of this compound. The compound was shown to inhibit tumor growth in vitro by inducing apoptosis in human cancer cell lines through the activation of caspase pathways .

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